molecular formula C7H9N5O B8634186 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No. B8634186
M. Wt: 179.18 g/mol
InChI Key: MGGQQOLWYPIKFJ-UHFFFAOYSA-N
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Description

6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C7H9N5O and its molecular weight is 179.18 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

6-amino-1,3-dimethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H9N5O/c1-3-4-5(12(2)11-3)9-7(8)10-6(4)13/h1-2H3,(H3,8,9,10,13)

InChI Key

MGGQQOLWYPIKFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)NC(=N2)N)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 8-amino-1,3,5-trimethyl-1H-pyrimido{4,5-c}-1,2-diazepin-6(7H)-one (219 mg) and N hydrochloric acid (3 ml) was heated using a hot water bath (>85° C.) for 2 hours. During that period a solution formed before crystals gradually began to separate. The mixture stood at room temperature overnight before the straw-coloured crystals were collected, washed with water and dried under vacuum (70° C.) to yield 140 mg (78%) of analytically pure product: mp>300°; nmr (DMSO-d6) δ2.28 (s, 3H), 3.60 (s, 3H), 6.52 (br s, 2H), 10.30 (br s, 1H); uv λmax (CH3OH) 217 nm (ε26,800), 254 (13,000). Mass spectrum (120° C., 70 ev): M, m/e 179, 100%.
Quantity
219 mg
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3 mL
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reactant
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( ε26,800 )
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( 13,000 )
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Synthesis routes and methods II

Procedure details

A mixture of 8-amino-1,3,5-trimethyl-1H-pyrimido-{4,5-c}-1,2-diazepin-6(7H)-one (219 mg) and N hydrochloric acid (3 ml) was heated using a hot water bath (>85° C.) for 2 hours. During that period a solution formed before crystals gradually began to separate. The mixture stood at room temperature overnight before the straw-coloured crystals were collected, washed with water and dried under vacuum (70° C.) to yield 140 mg (78%) of analytically pure product: mp >300°; nmr (DMSO-d6) δ 2.28 (s, 3H), 3.60 (s, 3H), 6.52 (br s, 2H), 10.30 (br s, 1H); uv λ max (CH3OH) 217 nm (ε 26,800), 254 (13,000). Mass spectrum (120° C., 70 ev): M, m/e 179, 100%.
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
( 13,000 )
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of 8-amino-1,3,5-trimethyl-1H-pyrimido-{4,5-c}-1,2-diazepin-6(7H)-one (219 mg) and N hydrochloric acid (3 ml) was heated using a hot water bath (>85° C.) for 2 hours. During that period a solution formed before crystals gradually began to separate. The mixture stood at room temperature overnight before the straw-coloured crystals were collected, washed with water and dried under vacuum (70° C.) to yield 140 mg (78%) of analytically pure product: mp >300°; nmr (DMSO-d6) δ 2.28(s, 3H), 3.60(s, 3H), 6.52(br s, 2H), 10.30(br s, 1H); uv λ max (CH3OH) 217 nm (ε 26,800), 254(13,000). Mass spectrum (120° C., 70 ev): M, m/e 179, 100%.
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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